p-(Dimethylamino)-alpha-((2-naphthylsulfinyl)methyl)benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dimethylaminophenyl group and a naphthalen-2-ylsulfinyl group attached to an ethanol backbone, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL typically involves multi-step organic reactions. One common method includes the reaction of 4-dimethylaminobenzaldehyde with 2-naphthalenethiol in the presence of a base to form the corresponding thioether. This intermediate is then oxidized to the sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. Finally, the sulfoxide is reacted with an appropriate alcohol under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding thioether using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of substituted dimethylaminophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of 1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL involves its interaction with specific molecular targets and pathways. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the naphthalen-2-ylsulfinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Dimethylaminophenyl)pyridine derivatives .
- 2-(4-Dimethylaminophenyl)benzothiazole derivatives .
Uniqueness
1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL is unique due to its combination of a dimethylaminophenyl group and a naphthalen-2-ylsulfinyl group, which imparts distinct photophysical and chemical properties. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
38226-50-5 |
---|---|
Molekularformel |
C20H21NO2S |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
1-[4-(dimethylamino)phenyl]-2-naphthalen-2-ylsulfinylethanol |
InChI |
InChI=1S/C20H21NO2S/c1-21(2)18-10-7-16(8-11-18)20(22)14-24(23)19-12-9-15-5-3-4-6-17(15)13-19/h3-13,20,22H,14H2,1-2H3 |
InChI-Schlüssel |
LRRXOQACLLZTSB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(CS(=O)C2=CC3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.